molecular formula C9H10F7NO2 B13741423 1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester CAS No. 24160-20-1

1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester

Katalognummer: B13741423
CAS-Nummer: 24160-20-1
Molekulargewicht: 297.17 g/mol
InChI-Schlüssel: KFTQFKUTBYCXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a fluorinated organic compound with the molecular formula C9H10F7NO2. This compound is known for its unique chemical structure, which includes an aziridine ring and a heptafluorobutyl ester group. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the reaction of 1-aziridinepropionic acid with heptafluorobutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:

1-Aziridinepropionic acid+Heptafluorobutyl alcohol1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester+Water\text{1-Aziridinepropionic acid} + \text{Heptafluorobutyl alcohol} \rightarrow \text{this compound} + \text{Water} 1-Aziridinepropionic acid+Heptafluorobutyl alcohol→1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester involves its interaction with molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The fluorinated ester group may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

1-Aziridinepropionic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is unique due to the presence of both an aziridine ring and a heptafluorobutyl ester group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

24160-20-1

Molekularformel

C9H10F7NO2

Molekulargewicht

297.17 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluorobutyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C9H10F7NO2/c10-7(11,8(12,13)9(14,15)16)5-19-6(18)1-2-17-3-4-17/h1-5H2

InChI-Schlüssel

KFTQFKUTBYCXES-UHFFFAOYSA-N

Kanonische SMILES

C1CN1CCC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.